![molecular formula C11H13F3N2O3S B14432695 N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide CAS No. 80798-86-3](/img/structure/B14432695.png)
N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound is characterized by the presence of a trifluoromethanesulfonyl group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide typically involves the reaction of 2-aminobenzamide with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potentially useful as a pharmacological agent due to its unique chemical properties.
Industry: Could be employed in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action for N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethanesulfonyl group could play a crucial role in binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(Propan-2-yl)-2-aminobenzamide: Lacks the trifluoromethanesulfonyl group, resulting in different chemical properties.
2-[(Trifluoromethanesulfonyl)amino]benzamide: Similar structure but without the isopropyl group.
Uniqueness
N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide is unique due to the presence of both the isopropyl and trifluoromethanesulfonyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propiedades
Número CAS |
80798-86-3 |
|---|---|
Fórmula molecular |
C11H13F3N2O3S |
Peso molecular |
310.29 g/mol |
Nombre IUPAC |
N-propan-2-yl-2-(trifluoromethylsulfonylamino)benzamide |
InChI |
InChI=1S/C11H13F3N2O3S/c1-7(2)15-10(17)8-5-3-4-6-9(8)16-20(18,19)11(12,13)14/h3-7,16H,1-2H3,(H,15,17) |
Clave InChI |
BUTPQXAEKVWVKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


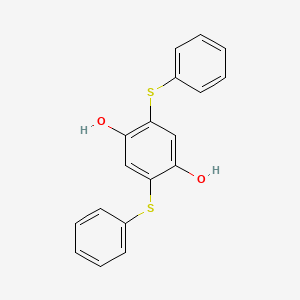
![2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B14432621.png)
![2-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14432623.png)
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile](/img/structure/B14432624.png)
![13-Oxabicyclo[10.1.0]tridecan-2-ol](/img/structure/B14432640.png)
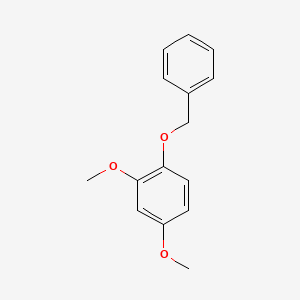
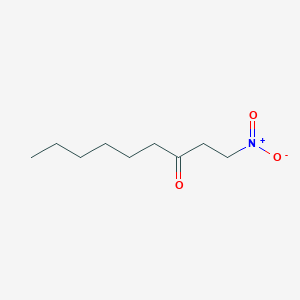
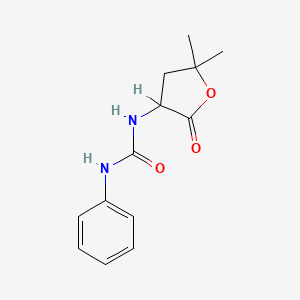
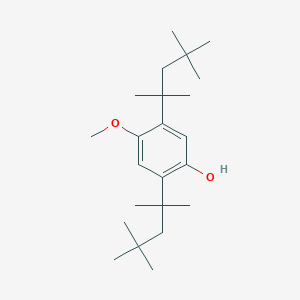
![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)
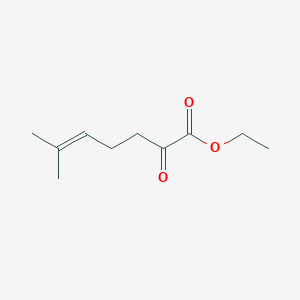
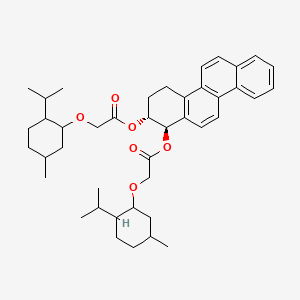

![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)
